

# Comparing the safety profiles of different pyridazine-based compounds

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## Compound of Interest

Compound Name: (6-Morpholinopyridazin-3-yl)methanamine

CAS No.: 344413-28-1

Cat. No.: B1600826

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## Comparative Safety Profile Guide: Pyridazine-Based Therapeutics

### Executive Summary: The Pyridazine Paradox

The pyridazine scaffold (1,2-diazine) represents a "privileged structure" in medicinal chemistry, valued for its ability to serve as a bioisostere for phenyl or pyridine rings while significantly lowering logP and increasing aqueous solubility. However, its safety profile is non-monolithic; it varies drastically based on substitution patterns and ring fusion.

This guide provides an objective, data-driven comparison of the safety profiles of three distinct pyridazine subclasses: Pyridazin-3(2H)-ones, 3-Amino-Pyridazines, and Fused Phthalazines. We analyze the causality between chemical structure and specific toxicity endpoints (hERG inhibition, convulsant activity, and idiosyncratic metabolic toxicity).

## Mechanistic Safety Analysis

### The Physicochemical Baseline

Unlike the electron-rich pyrrole or the lipophilic benzene, the pyridazine ring is electron-deficient and highly polar (Dipole moment ~3.9 D).

- **Safety Advantage:** Lower lipophilicity generally reduces non-specific protein binding and metabolic clearance rates compared to phenyl analogs.
- **Safety Liability:** The N-N bond can be a site for metabolic reduction (though less common than in hydrazines), and the lone pairs can coordinate with metal centers (e.g., Heme in CYP450), potentially causing drug-drug interactions (DDIs).

## Comparative Safety Matrix

Feature	Class A: Pyridazin-3(2H)-ones	Class B: 3-Amino-Pyridazines	Class C: Phthalazines (Fused)
Representative Drug	Levosimendan (Cardiotonic)	Minaprine (Antidepressant)	Hydralazine (Vasodilator)
Primary Target	Troponin C / K-ATP Channels	AChE / 5-HT Receptors	Vascular Smooth Muscle
Critical Safety Liability	Hypotension & Arrhythmia	Convulsions (Seizures)	Drug-Induced Lupus (DILE)
hERG Inhibition Risk	Moderate (Structure dependent)	High (Often basic amines)	Low to Moderate
Metabolic Stability	High (Tautomeric stability)	Moderate (N-dealkylation)	Low (Acetylation dependent)
Cytotoxicity (IC50)	Low (Targeted mechanism)	Moderate (CNS toxicity)	Variable (Reactive metabolites)

## Deep Dive: Structural Class Analysis

### Class A: Pyridazin-3(2H)-ones (The Cardiovascular Scaffold)

- **Performance:** Levosimendan acts as a calcium sensitizer.<sup>[1]</sup> Unlike traditional inotropes (e.g., Dobutamine), it does not increase myocardial oxygen demand significantly.
- **Safety Profile:**

- Hypotension:[2] The vasodilation (via K-ATP channel opening) can lead to severe hypotension.
- Arrhythmia: While safer than catecholamines, atrial fibrillation is a known adverse event (approx. 8-10% incidence).
- SAR Insight: The carbonyl at C3 and NH at N2 create a tautomeric system that mimics amide bonds, generally improving metabolic stability against oxidative attack compared to the diene system of simple pyridazines.

## Class B: 3-Amino-Pyridazines (The CNS Scaffold)

- Performance: Used in Minaprine to target CNS pathways. The 3-amino group increases basicity, aiding BBB penetration.
- Safety Profile:
  - Seizure Risk: Minaprine was withdrawn from the market due to convulsant activity. The 3-amino-pyridazine core can antagonize GABA-A receptors or lower seizure thresholds via glutamatergic pathways.
  - Genotoxicity: Some amino-pyridazines can intercalate DNA or form reactive nitrenium ions upon metabolic activation.

## Class C: Phthalazines (The Idiosyncratic Risk)

- Performance: Hydralazine is a potent vasodilator.
- Safety Profile:
  - Lupus-like Syndrome: This is the classic example of idiosyncratic toxicity. It is strongly linked to NAT2 acetylator status. Slow acetylators accumulate the hydrazine-containing metabolite, which reacts with endogenous proteins to form neo-antigens, triggering an autoimmune response.
  - Lesson: Fusing the pyridazine ring to a benzene ring (phthalazine) increases lipophilicity and metabolic liability if a hydrazine moiety is present.

## Experimental Protocols for Safety Assessment

To validate the safety of a new pyridazine candidate, the following self-validating protocols are recommended.

### Protocol 1: High-Throughput hERG Safety Screen (Automated Patch Clamp)

- Objective: Quantify risk of QT prolongation (Torsades de Pointes).
- Rationale: Pyridazines with lipophilic side chains are frequent hERG blockers.

#### Step-by-Step Methodology:

- Cell Line: CHO cells stably expressing hERG (Kv11.1).
- Preparation: Harvest cells using mild enzymatic detachment (Accutase) to preserve channel integrity. Suspend in extracellular solution (NaCl 140 mM, KCl 4 mM, CaCl<sub>2</sub> 2 mM, MgCl<sub>2</sub> 1 mM, HEPES 10 mM, Glucose 5 mM, pH 7.4).
- Execution (e.g., QPatch/SyncroPatch):
  - Establish Whole-Cell configuration (Seal resistance > 1 GΩ).
  - Voltage Protocol: Hold at -80 mV. Depolarize to +40 mV for 500 ms (channel activation), then repolarize to -50 mV for 500 ms (tail current measurement).
- Dosing: Apply compound in ascending concentrations (e.g., 0.1, 1, 10, 30 μM).
- Validation Criteria:
  - Positive Control: E-4031 (IC<sub>50</sub> ~10-20 nM) must be run in parallel.
  - Run-down: Current run-down must be <5% per minute before drug application.
- Analysis: Calculate IC<sub>50</sub> based on inhibition of the tail current peak.

## Protocol 2: Reactive Metabolite Trapping (GSH Adduct Assay)

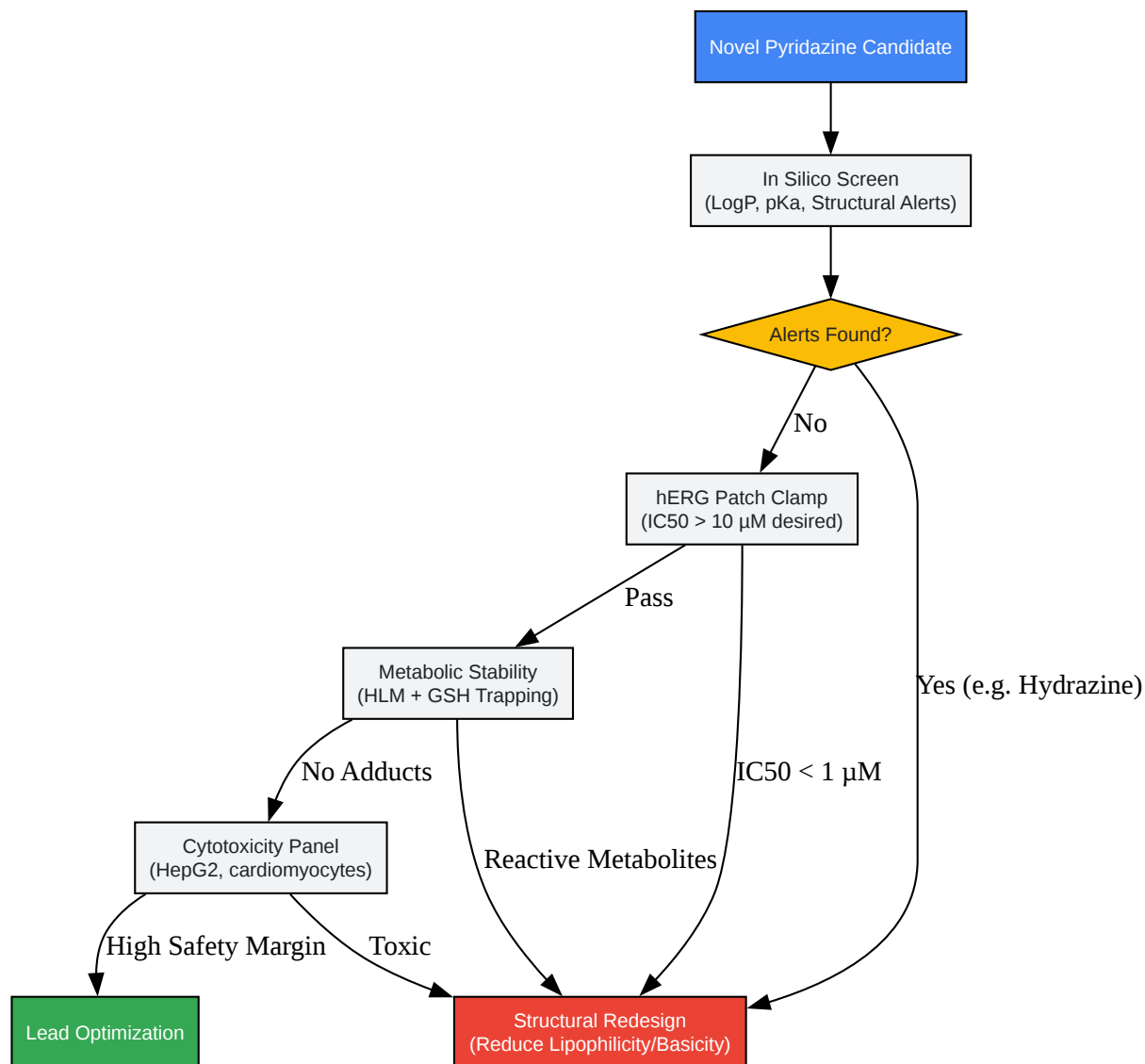
- Objective: Detect bioactivation of the pyridazine ring or its substituents (e.g., ring opening or nitrenium formation).

### Step-by-Step Methodology:

- Incubation System: Human Liver Microsomes (HLM) (1 mg/mL protein).
- Reaction Mix: Test compound (10  $\mu$ M) + Glutathione (GSH, 5 mM) or Potassium Cyanide (KCN, 1 mM) + NADPH regenerating system.
- Conditions: Incubate at 37°C for 60 minutes.
- Termination: Quench with ice-cold Acetonitrile (1:1 v/v). Centrifuge at 10,000 x g for 10 min.
- Detection (LC-MS/MS):
  - Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH).
  - Look for M + 305 Da (GSH adduct) peaks.
- Interpretation: The presence of GSH adducts indicates the formation of soft electrophiles (e.g., quinone-imine like intermediates from amino-pyridazines).

## Visualizing the Safety Assessment Workflow

The following diagram outlines the decision tree for evaluating a novel pyridazine hit.



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Caption: Figure 1. Integrated safety screening workflow for pyridazine derivatives, prioritizing early identification of cardiotoxicity and reactive metabolites.

## Comparative Data Summary

The table below synthesizes experimental data from key literature sources regarding the safety margins of these compounds.

Compound	Indication	hERG IC50 (µM)	Therapeutic Cmax (nM)	Safety Margin (IC50/Cmax)	Primary Toxicity
Levosimendan	Heart Failure	> 10 µM [1]	~150 nM	> 60x	Hypotension (Mechanism-based)
Minaprine	Depression	~3-5 µM	~500 nM	< 10x	Seizures (Off-target CNS)
Hydralazine	Hypertension	> 100 µM	~300 nM	> 300x	Lupus (Metabolic Idiosyncrasy)
Olaparib	Ovarian Cancer	> 30 µM	~10 µM	~3x	Bone Marrow Suppression

Note: A Safety Margin < 30x is generally considered a warning signal for hERG-mediated cardiotoxicity in early discovery.

## References

- Levosimendan Safety Profile & Mechanism
  - Source: Gasecka, A. et al. (2021).[\[1\]](#) "Efficacy and safety of levosimendan and dobutamine in heart failure: A systematic review and meta-analysis." *Cardiology Journal*.  
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